N-{4-[3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a pyrazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction using chlorobenzene derivatives.
Addition of the ethyl group: This step involves alkylation reactions to introduce the ethyl group.
Attachment of the phenylacetamide moiety: This final step involves the coupling of the phenylacetamide group to the pyrazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of corresponding quinazoline oxides.
Reduction: Formation of reduced pyrazoloquinazoline derivatives.
Substitution: Formation of substituted pyrazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This binding can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(4-BROMOPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE
- N-{4-[3-(4-FLUOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE
- N-{4-[3-(4-METHOXYPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE
Uniqueness
N-{4-[3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-5-YL]PHENYL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25ClN4O |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H25ClN4O/c1-3-17-4-13-24-22(14-17)25(19-7-11-21(12-8-19)29-16(2)32)30-26-23(15-28-31(24)26)18-5-9-20(27)10-6-18/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,29,32) |
InChI Key |
HSJQQHQPGUWCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
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